molecular formula C23H29N5O13P2 B1217582 {[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester

{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester

Cat. No.: B1217582
M. Wt: 645.4 g/mol
InChI Key: AMYUZLUBFKOUEX-JKWAKEATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C2-mycophenolic adenine dinucleotide (C2-MAD) is a synthetic compound that mimics the structure of nicotinamide adenine dinucleotide. It is known for its potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

C2-mycophenolic adenine dinucleotide is synthesized by coupling mycophenolic methylenebis(phosphonate) derivatives with 2′,3′-O-isopropylideneadenosine. The synthesis involves the following steps:

Industrial Production Methods

While specific industrial production methods for C2-mycophenolic adenine dinucleotide are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the protection of adenosine, coupling with mycophenolic derivatives, and subsequent deprotection.

Chemical Reactions Analysis

Types of Reactions

C2-mycophenolic adenine dinucleotide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the adenine or mycophenolic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized mycophenolic derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

C2-mycophenolic adenine dinucleotide has several scientific research applications:

Mechanism of Action

C2-mycophenolic adenine dinucleotide exerts its effects by inhibiting inosine monophosphate dehydrogenase. This enzyme is crucial for the synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, C2-mycophenolic adenine dinucleotide disrupts nucleotide synthesis, leading to reduced cell proliferation. This mechanism is particularly relevant in the context of leukemia, where rapid cell division is a hallmark .

Comparison with Similar Compounds

Similar Compounds

    C4-mycophenolic adenine dinucleotide: Another analog that also inhibits inosine monophosphate dehydrogenase but with different potency.

    Mycophenolic acid: The parent compound from which C2-mycophenolic adenine dinucleotide is derived. It also inhibits inosine monophosphate dehydrogenase but has different pharmacokinetic properties.

Uniqueness

C2-mycophenolic adenine dinucleotide is unique due to its specific structure that mimics nicotinamide adenine dinucleotide, allowing it to bind effectively to inosine monophosphate dehydrogenase. This structural mimicry enhances its inhibitory potency compared to other similar compounds .

Properties

Molecular Formula

C23H29N5O13P2

Molecular Weight

645.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethoxy]phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C23H29N5O13P2/c1-10-12-5-38-23(32)14(12)16(29)11(19(10)37-2)3-4-39-42(33,34)9-43(35,36)40-6-13-17(30)18(31)22(41-13)28-8-27-15-20(24)25-7-26-21(15)28/h7-8,13,17-18,22,29-31H,3-6,9H2,1-2H3,(H,33,34)(H,35,36)(H2,24,25,26)/t13-,17-,18-,22-/m1/s1

InChI Key

AMYUZLUBFKOUEX-JKWAKEATSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CCOP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyms

C2-MAD
C2-mycophenolic adenine dinucleotide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.